2-[(4-chlorobenzyl)sulfanyl]-1,3-benzoxazole
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Overview
Description
2-[(4-chlorobenzyl)sulfanyl]-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of a benzoxazole ring substituted with a 4-chlorophenylmethylsulfanyl group. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorobenzyl)sulfanyl]-1,3-benzoxazole typically involves the reaction of 2-mercaptobenzoxazole with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorobenzyl)sulfanyl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
2-[(4-chlorobenzyl)sulfanyl]-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-chlorobenzyl)sulfanyl]-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)methylsulfanyl]aniline
- Methyl 2-[(4-chlorophenyl)methylsulfanyl]acetate
- 4-(4-Chlorophenyl)-1,3-thiazole
Uniqueness
2-[(4-chlorobenzyl)sulfanyl]-1,3-benzoxazole is unique due to its benzoxazole core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C14H10ClNOS |
---|---|
Molecular Weight |
275.8g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-1,3-benzoxazole |
InChI |
InChI=1S/C14H10ClNOS/c15-11-7-5-10(6-8-11)9-18-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2 |
InChI Key |
DVAZSOCVQKNKQF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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